molecular formula C20H44ClNO2 B15083363 N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride CAS No. 131671-81-3

N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride

Cat. No.: B15083363
CAS No.: 131671-81-3
M. Wt: 366.0 g/mol
InChI Key: MQYRAXIWORADCI-UHFFFAOYSA-M
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Description

N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head, which allows it to interact with both water and oil phases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride typically involves the quaternization of N,N-dimethyl-1-tetradecanamine with 2-(2-chloroethoxy)ethanol. The reaction is carried out in an organic solvent such as chloroform or acetonitrile, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.

    Biology: Employed in cell culture and molecular biology as a transfection reagent to introduce nucleic acids into cells.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.

    Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride is primarily based on its surfactant properties. The compound reduces the surface tension of water, allowing it to interact with both hydrophobic and hydrophilic substances. In biological systems, it can disrupt cell membranes, leading to cell lysis. This property is particularly useful in antimicrobial applications, where it targets the lipid bilayer of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.

    Dodecyltrimethylammonium Chloride: Similar in structure but with a shorter alkyl chain.

Uniqueness

N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride is unique due to its specific combination of a long alkyl chain and a hydrophilic quaternary ammonium head, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant action and compatibility with both water and oil phases.

Properties

CAS No.

131671-81-3

Molecular Formula

C20H44ClNO2

Molecular Weight

366.0 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride

InChI

InChI=1S/C20H44NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21(2,3)17-19-23-20-18-22;/h22H,4-20H2,1-3H3;1H/q+1;/p-1

InChI Key

MQYRAXIWORADCI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCOCCO.[Cl-]

Origin of Product

United States

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